

Commercial Suppliers and Technical Guide for 2,3,6,7-Tetramethylquinoxaline

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Compound of Interest

Compound Name: 2,3,6,7-Tetramethylquinoxaline

Cat. No.: B187990

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For researchers, scientists, and professionals in drug development, the procurement of specific chemical compounds is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for **2,3,6,7-Tetramethylquinoxaline** (CAS No. 6957-19-3), a heterocyclic compound of interest in various research applications. Additionally, this document outlines a representative synthetic protocol for quinoxaline derivatives and illustrates a relevant signaling pathway where such compounds may exhibit activity.

Commercial Availability of 2,3,6,7-Tetramethylquinoxaline

The following table summarizes the commercial availability of **2,3,6,7-Tetramethylquinoxaline** from various suppliers. Information regarding purity, available quantities, and catalog numbers has been compiled to facilitate comparison and procurement.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	S355917	Not specified	250 mg[1]
BLD Pharm	6957-19-3	>97% (Typical)	Inquire
Novachemistry	NVC152191	>97%	Inquire[2]
ChemicalBook	CB5213215	Varies by supplier	Varies by supplier[3]
Dayang Chem (Hangzhou) Co.,Ltd.	Not specified	Varies	Inquire[3]
Shandong Libixi Biopharmaceutical Technology Co., Ltd.	Not specified	Varies	Inquire[3]
LookChem	6957-19-3	Varies by supplier	Varies by supplier
Hangzhou Sartort Biopharma Co., Ltd	Not specified	99%	25kg/Barrel[4]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a representative experimental protocol for the synthesis of quinoxaline derivatives, based on the common method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound. This method can be adapted for the synthesis of **2,3,6,7-Tetramethylquinoxaline** by using 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione as starting materials.

Materials:

- Aromatic o-diamine (e.g., o-phenylenediamine) (1 mmol)
- 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

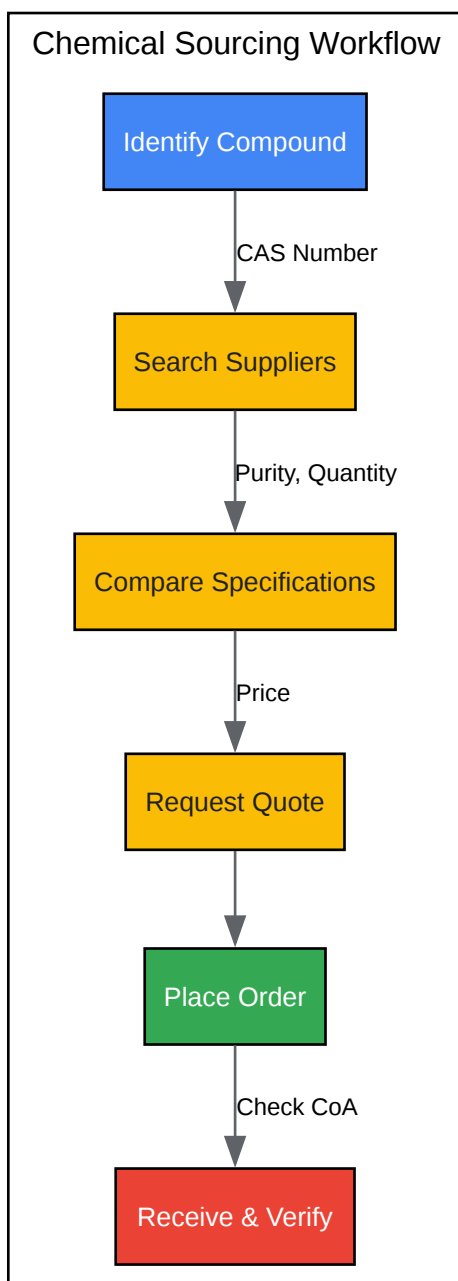
- Ethanol:Water (7:3, 10 mL)
- Phenol (20 mol%) (catalyst)

Procedure:

- In a round-bottom flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).
- Add a catalytic amount of phenol (20 mol%) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 20:1).
- Upon completion of the reaction, add water (20 mL) to the mixture.
- Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.
- Collect the pure product crystals by filtration.
- Wash the crystals with cold ethanol and dry them under vacuum.
- If further purification is required, the product can be recrystallized from hot ethanol.

Visualizing Experimental and Biological Pathways

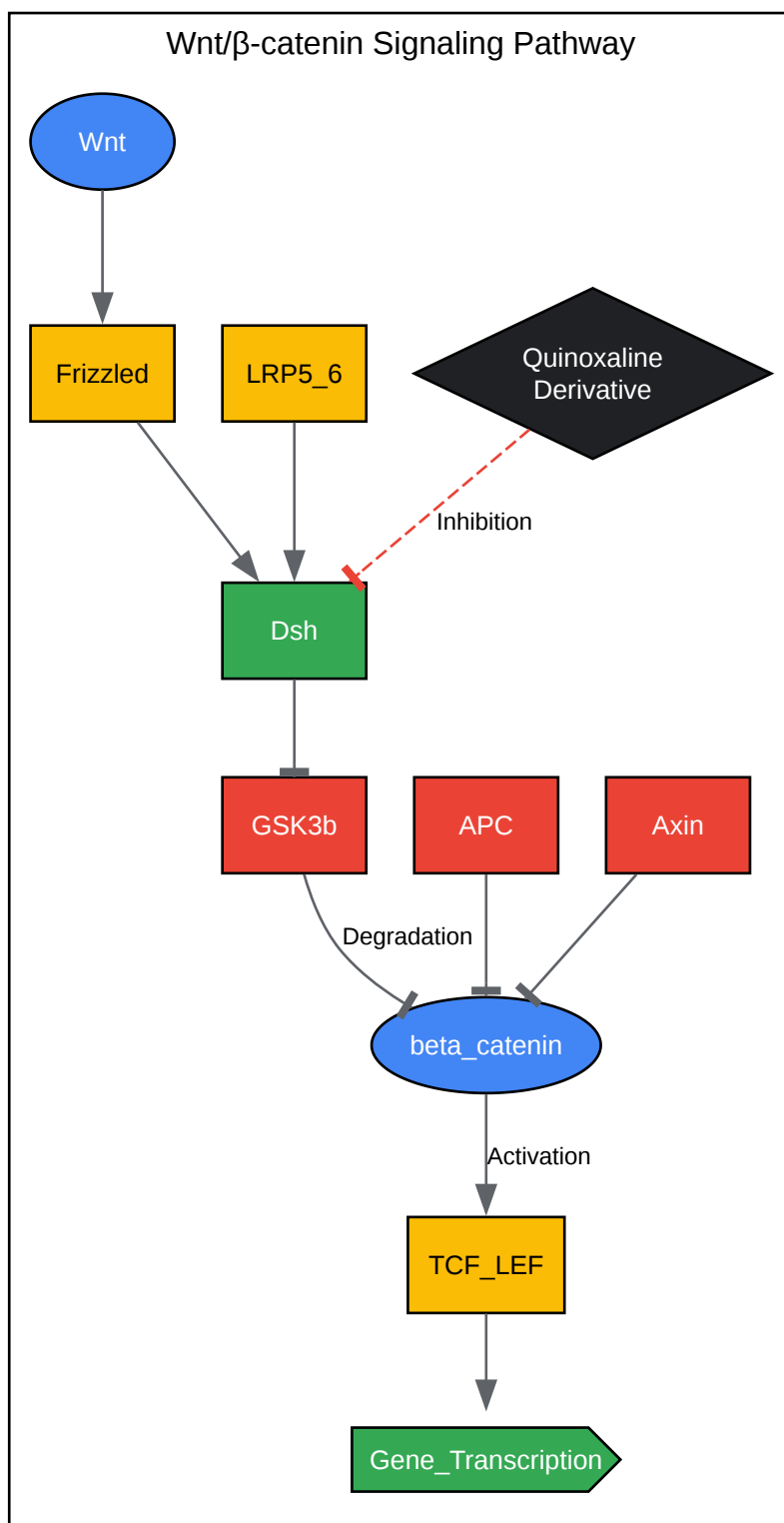
To aid in the conceptualization of research workflows and biological mechanisms, the following diagrams have been generated using the DOT language.



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Caption: Workflow for sourcing a chemical compound for research.

Quinoxaline derivatives have been identified as potential inhibitors of various signaling pathways implicated in disease. One such pathway is the Wnt/ β -catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation.[5]



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Caption: Inhibition of the Wnt/ β -catenin pathway by a quinoxaline derivative.

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